molecular formula C14H12F3NO3S B2425075 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone CAS No. 861212-06-8

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone

Cat. No.: B2425075
CAS No.: 861212-06-8
M. Wt: 331.31
InChI Key: XPSQTCLKSZHWPD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone (CAS 321431-54-3) is a chemical compound of interest in advanced research applications, particularly in the field of medicinal chemistry. The pyridinone core is recognized as a privileged scaffold in drug design due to its ability to serve as both a hydrogen bond donor and acceptor, which facilitates interactions with biological targets . This makes it a valuable template for fragment-based drug discovery and for mimicking biomolecules . Pyridinone derivatives, in general, have demonstrated a wide spectrum of biological activities in research, including antitumor, antimicrobial, and anti-inflammatory effects, although the specific activity of this derivative requires further investigation . The compound features a sulfonyl group linked to a 3-(trifluoromethyl)phenyl moiety, a structure often associated with enhanced binding affinity and metabolic stability in pharmaceutical agents. As a building block, it can be used to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3S/c1-8-6-9(2)18-13(19)12(8)22(20,21)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQTCLKSZHWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the pyridinone core. One common method involves the reaction of 4,6-dimethyl-2-pyridone with a sulfonyl chloride derivative of 3-(trifluoromethyl)phenyl. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different pyridinone derivatives.

Scientific Research Applications

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonyl group may participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-pyridone: The core structure without the sulfonyl and trifluoromethyl groups.

    3-(trifluoromethyl)phenylsulfonyl chloride: A precursor used in the synthesis of the compound.

    Other trifluoromethyl-substituted pyridinones: Compounds with similar structures but different substituents.

Uniqueness

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

4,6-Dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone, a compound with the molecular formula C14H12F3NO3SC_{14}H_{12}F_3NO_3S and a molecular weight of approximately 331.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may facilitate stronger interactions with target proteins.

Key Mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Preliminary studies indicate that the compound may exhibit inhibitory effects on COX-2, an enzyme involved in inflammation and pain pathways .
  • Interaction with Lipoxygenases : It has also been suggested that this compound may inhibit lipoxygenases (LOX-5 and LOX-15), which play a role in the inflammatory process .
  • Cytotoxicity : In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells, indicating potential anti-cancer properties .

Biological Activity Data

Activity Target IC50 Value Reference
COX-2 InhibitionCOX-2Moderate
LOX InhibitionLOX-5, LOX-15Moderate
CytotoxicityMCF-7 Cell LineIC50: ~10 µM

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of COX enzymes, suggesting that modifications to the pyridinone core could enhance anti-inflammatory activity.

Case Study 2: Cytotoxicity Evaluation

In another research effort, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 cells with an IC50 value around 10 µM. This suggests a potential application in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Q & A

Basic: What synthetic strategies are effective for preparing 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone?

Methodological Answer:
The synthesis of substituted pyridinones typically involves multi-step reactions. A plausible route for this compound includes:

Core Pyridinone Formation : Start with a 2(1H)-pyridinone scaffold. Introduce methyl groups at positions 4 and 6 via alkylation or Friedel-Crafts reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Sulfonyl Group Introduction : React the 3-position of the pyridinone with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonyl linkage.

Purification : Use column chromatography or recrystallization to isolate the product. For example, highlights similar pyridinone derivatives synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) and purified via crystallization .

Key Analytical Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and high-resolution mass spectrometry (HRMS).

Basic: How can spectroscopic techniques characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^{1}\text{H} NMR: Identify methyl protons (δ ~2.0–2.5 ppm) and aromatic protons from the sulfonylphenyl group (δ ~7.5–8.5 ppm).
    • 13C^{13}\text{C} NMR: Confirm carbonyl (C=O) at ~160–170 ppm and trifluoromethyl (CF3_3) carbon at ~120–125 ppm (split due to 19F^{19}\text{F}-13C^{13}\text{C} coupling).
    • 19F^{19}\text{F} NMR: Detect the CF3_3 group as a singlet near δ -60 to -65 ppm .
  • Infrared (IR) Spectroscopy : Confirm the sulfonyl group (S=O stretches at ~1150–1350 cm1^{-1}) and pyridinone carbonyl (C=O stretch at ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+) and fragment patterns consistent with the sulfonyl and CF3_3 groups.

Advanced: How can computational modeling predict the environmental toxicity of this compound?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) Models : Train models using toxicity datasets (e.g., fathead minnow acute toxicity) and molecular descriptors (logP, polar surface area, HOMO/LUMO energies). demonstrates machine learning (e.g., random forests, SVM) for toxicity prediction .

Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., carotenoid biosynthesis enzymes, as seen in Fluridone’s mode of action ).

Ecotoxicity Profiling : Use software like ECOSAR to estimate LC50_{50} values for aquatic organisms based on structural analogs .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonyl-containing pyridinones?

Methodological Answer:

Variation of Substituents :

  • Modify the sulfonyl group’s aryl moiety (e.g., substituents at the 3-position of the phenyl ring).
  • Adjust methyl groups at positions 4 and 6 to assess steric effects.

Biological Assays :

  • Test herbicidal or enzyme-inhibition activity (e.g., carotenoid biosynthesis inhibition, as in Fluridone ).
  • Use in vitro assays (e.g., enzyme-linked immunosorbent assays) to quantify binding affinity.

Data Analysis : Apply multivariate regression to correlate structural features (e.g., Hammett constants, logP) with activity. provides a template for SAR using acute toxicity and analgesic activity data .

Basic: What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Desiccate to avoid hydrolysis of the sulfonyl group .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products.

Advanced: How to resolve contradictions in reported biological activity data for pyridinone derivatives?

Methodological Answer:

Meta-Analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., in vivo vs. in vitro) and purity (>98% recommended ).

Mechanistic Studies : Use isotopic labeling (e.g., 14C^{14}\text{C}) to track metabolic pathways and identify off-target effects.

Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., Sprague–Dawley rat models, as in ).

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Screen solvents like ethanol/water mixtures, ethyl acetate/hexane, or dichloromethane/pentane. reports successful crystallization of pyridinones using ethanol .
  • Optimize temperature gradients (e.g., slow cooling from reflux) to enhance crystal purity.

Advanced: What strategies mitigate synthetic challenges in sulfonyl group installation?

Methodological Answer:

  • Activation of Pyridinone : Use strong bases (e.g., LDA or NaH) to deprotonate the 3-position before sulfonylation .
  • Alternative Sulfonyl Sources : Employ sulfonic anhydrides or polymer-supported reagents to improve yield and reduce byproducts.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity under controlled heating (e.g., 100°C, 30 minutes) .

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